molecular formula C12H16N2OS B11814283 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11814283
M. Wt: 236.34 g/mol
InChI Key: TWTZUHCRBNAERN-UHFFFAOYSA-N
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Description

2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound that features a piperidine ring and a pyridine ring substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions using methylthiolating agents.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving amines and aldehydes.

    Final Assembly: The final compound is assembled through condensation reactions, often under mild conditions to preserve the functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is employed in studies investigating the biological activity of piperidine and pyridine derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the piperidine and pyridine rings allows for interactions with various biological pathways, potentially affecting neurotransmission and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Methylthio)pyridin-3-yl)piperidine: Lacks the aldehyde group but shares the core structure.

    2-(2-(Methylthio)pyridin-3-yl)piperidine-1-ol: Contains an alcohol group instead of an aldehyde.

    2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carboxylic acid: Features a carboxylic acid group.

Uniqueness

2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to the presence of both the aldehyde and methylthio groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound for medicinal research.

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

2-(2-methylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2OS/c1-16-12-10(5-4-7-13-12)11-6-2-3-8-14(11)9-15/h4-5,7,9,11H,2-3,6,8H2,1H3

InChI Key

TWTZUHCRBNAERN-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C2CCCCN2C=O

Origin of Product

United States

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